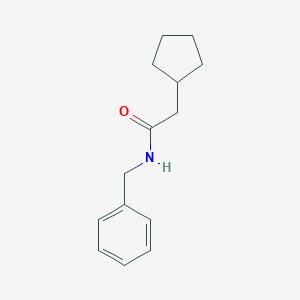

N-benzyl-2-cyclopentylacetamide

Description

N-Benzyl-2-cyclopentylacetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a cyclopentyl moiety at the 2-position of the acetamide backbone. The benzyl and cyclopentyl substituents likely influence steric and electronic effects, impacting solubility, stability, and biological activity .

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-benzyl-2-cyclopentylacetamide |

InChI |

InChI=1S/C14H19NO/c16-14(10-12-6-4-5-7-12)15-11-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |

InChI Key |

OARANXGDGJOBKL-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)CC(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1CCC(C1)CC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

N-benzyl-2-cyclopentylacetamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors that play crucial roles in disease mechanisms.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as potent inhibitors of microsomal epoxide hydrolase (mEH). The inhibition of mEH is significant due to its involvement in the metabolism of xenobiotics and endogenous lipid mediators, which are linked to various disease states including inflammation and cancer .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | IC50 Value (nM) | Target Enzyme |

|---|---|---|

| 2-((3,5-bis(trifluoromethyl)benzyl)thio)-2-cyclopentylacetamide | 2.2 | Microsomal Epoxide Hydrolase |

| This compound | TBD | TBD |

Anti-Cancer Potential

The compound's structural features suggest it may inhibit cell cycle kinases, which are often dysregulated in cancer cells. This inhibition could lead to reduced proliferation of tumor cells, making it a candidate for further investigation in cancer therapeutics .

Therapeutic Applications

This compound's potential therapeutic applications span various medical conditions:

Pain Management

As an inhibitor of voltage-gated sodium channels, particularly Nav 1.7, this compound may be useful in treating chronic pain conditions such as neuropathic pain and migraines .

Table 2: Potential Therapeutic Uses

| Condition | Mechanism of Action |

|---|---|

| Chronic Pain | Inhibition of Nav 1.7 |

| Cancer | Inhibition of cell cycle kinases |

| Inflammation | Modulation of mEH activity |

Neuroprotective Effects

Given its interaction with sodium channels and potential modulation of inflammatory pathways, this compound may also have neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profiles of compounds related to this compound:

Study on Anti-inflammatory Properties

A study published in the European Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of similar acetamides, suggesting that this compound might exhibit similar effects through the inhibition of mEH .

Clinical Implications for Pain Management

In clinical settings, compounds that inhibit Nav channels have shown promise in managing pain associated with conditions like diabetic neuropathy and fibromyalgia. The structural similarity to known analgesics suggests that this compound could provide a novel approach to pain relief without the side effects commonly associated with opioids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

A comparative analysis of N-substituted 2-phenylacetamides reveals key differences in molecular weight, substituent bulk, and hydrophobicity (Table 1):

Table 1. Structural and molecular comparisons of N-substituted acetamides.

- N-Benzyl-2-phenylacetamide : The benzyl group enhances lipophilicity compared to the unsubstituted parent compound, making it useful in phase-transfer catalysis and alkylation reactions .

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide: The diethylaminoethyl substituent introduces basicity, which may influence binding to biological targets .

Alkylation and Benzylation Reactions

N-Substituted 2-phenylacetamides undergo benzylation under varied conditions. For example, N-(4-nitrophenyl)-2-phenylacetamide reacts with benzyl chloride in toluene using phase-transfer catalysts, achieving higher yields compared to non-catalytic conditions . Similar reactivity is expected for N-benzyl-2-cyclopentylacetamide, though the cyclopentyl group may sterically hinder reaction kinetics.

Phase-Transfer Catalysis (PTC)

Benzylation reactions in toluene with catalysts like tetrabutylammonium bromide show improved efficiency for N-substituted acetamides . This suggests that this compound could benefit from PTC in synthesis, though its cyclopentyl moiety might require optimized solvent systems.

Physicochemical Properties

- Hydrophobicity : The cyclopentyl group in this compound likely confers intermediate hydrophobicity compared to benzyl (less bulky) and cyclododecyl (more bulky) analogs .

- Thermal Stability : Substituent bulk impacts melting points. For instance, N-benzyl-2-phenylacetamide derivatives exhibit melting points >100°C, while larger substituents (e.g., cyclododecyl) may further elevate this .

Research Findings and Data Gaps

- Synthetic Optimization : emphasizes the role of solvents and catalysts in benzylation, but cyclopentyl-specific studies are needed .

- Crystallographic Data : Analogous compounds (e.g., N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide) have resolved crystal structures, aiding in modeling this compound’s conformation .

- Safety Profiles : 2-Phenylacetamide’s safety data (CAS 103-81-1) provide a baseline, but substituent-specific toxicity studies are lacking .

Preparation Methods

Synthesis of 2-Cyclopentylacetyl Chloride

2-Cyclopentylacetic acid (precursor) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C for 2–4 hours. The acid chloride is isolated via solvent evaporation under reduced pressure.

Reaction Conditions:

Amidation with Benzylamine

The acid chloride is reacted with benzylamine in the presence of a base (e.g., triethylamine, pyridine) to scavenge HCl:

Optimized Parameters:

-

Molar Ratio: 1:1.2 (acid chloride:benzylamine)

-

Base: Triethylamine (1.5 equiv)

-

Time: 4–6 hours at 25°C

-

Workup: Aqueous extraction, column chromatography (hexane/ethyl acetate)

Nucleophilic Substitution of Halogenated Acetamides

Alternative routes utilize halogenated intermediates, such as 2-bromo-2-cyclopentylacetamide, which undergoes nucleophilic substitution with benzylamine.

Preparation of 2-Bromo-2-cyclopentylacetamide

2-Bromo-2-cyclopentylacetic acid (CAS 53389-30-3) is converted to its amide via activation with carbodiimides (e.g., DCC):

Key Data:

Catalytic Coupling Using Transition Metals

Copper-catalyzed methods, though less common, offer atom-efficient pathways. A Strecker-type synthesis involving formaldehyde and trimethylsilyl cyanide (TMSCN) has been adapted for analogous acetamides.

-

Reactants: Benzylamine, cyclopentyl aldehyde, TMSCN

-

Catalyst: CuCl/Cu(OTf)₂ (5 mol% each)

-

Conditions: Acetonitrile, 25°C, 12 hours

-

Yield: ~60% (extrapolated from similar systems)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Acylation with Acid Chloride | High yield, simple workup | Requires acid chloride synthesis | 70–78% |

| Nucleophilic Substitution | Avoids acid chloride handling | Lower yield, side reactions | 65–70% |

| Copper Catalysis | Atom economy, one-pot synthesis | Optimized for specific substrates | ~60% |

Characterization and Validation

Synthetic batches are validated using:

-

NMR: NMR (CDCl₃, 500 MHz): δ 7.26–7.24 (m, 5H, Ar-H), 4.32 (d, 2H, J = 5.9 Hz, CH₂), 2.20–2.15 (m, 1H, cyclopentyl), 1.80–1.50 (m, 8H, cyclopentyl).

Industrial-Scale Considerations

For large-scale production (>1 kg), the acylation method is preferred due to:

-

Scalability: Acid chloride synthesis is reproducible at pilot-plant levels.

-

Cost-Effectiveness: Benzylamine and cyclopentylacetic acid are commercially available.

Emerging Techniques

Recent advances include flow chemistry for continuous amidation, reducing reaction times to <1 hour. Enzymatic catalysis using lipases (e.g., CAL-B) is under investigation for greener synthesis .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-benzyl-2-cyclopentylacetamide?

The synthesis requires precise control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) enhance reaction rates but may increase side reactions. Lower temperatures (40–60°C) improve selectivity for cyclopentyl derivatives .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while non-polar solvents (e.g., toluene) reduce byproduct formation during benzylation steps .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency in biphasic systems . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .

Q. How should researchers characterize the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of benzyl and cyclopentyl groups. Key signals include aromatic protons (δ 7.2–7.4 ppm) and cyclopentyl methine protons (δ 2.8–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 288.1624 for C₁₉H₂₃NO) .

- Infrared Spectroscopy (IR) : Absorbance at ~1650 cm⁻¹ confirms the amide carbonyl group .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chloroacetamide derivatives) .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from benzylation) before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the benzyl para-position to enhance binding affinity to neurological targets (e.g., GABA receptors) .

- Stereochemical modifications : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) to evaluate enantioselective bioactivity .

- Pharmacological assays : Use in vitro models (e.g., neuronal cell lines) to correlate structural changes with IC₅₀ values .

Q. What mechanistic insights explain contradictory yields in benzylation reactions under similar conditions?

Discrepancies arise from:

- Phase-transfer efficiency : Catalyst performance varies with solvent polarity. For example, benzyl chloride reacts faster in toluene with tetrabutylammonium bromide than in DMF .

- Substrate steric effects : Bulky cyclopentyl groups hinder nucleophilic attack at the acetamide nitrogen, reducing yields by 15–20% compared to less hindered analogs .

- Side reactions : Competing N-alkylation (vs. O-alkylation) is pH-dependent; maintaining pH 8–9 minimizes this .

Q. How should researchers resolve conflicting pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Dose-response profiling : Conduct multi-concentration assays (e.g., 0.1–100 µM) to identify therapeutic windows .

- Metabolic stability tests : Use liver microsomes to assess if cytotoxicity arises from reactive metabolites (e.g., epoxide intermediates) .

- Comparative studies : Benchmark against structurally related compounds (e.g., N-benzyl-2-phenylacetamide) to isolate cyclopentyl-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.